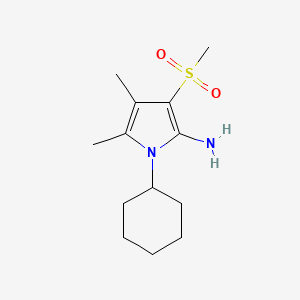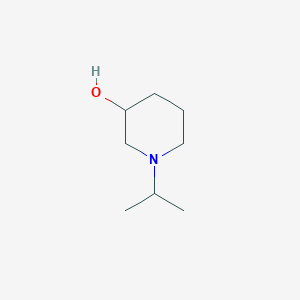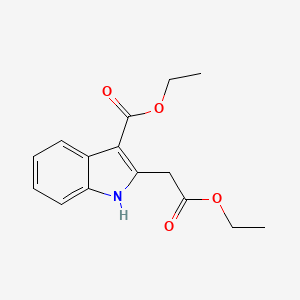
2,6-Di(1H-imidazol-1-il)piridina
Descripción general
Descripción
2,6-Di(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two imidazole groups at the 2 and 6 positions
Aplicaciones Científicas De Investigación
2,6-Di(1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metals
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
Target of Action
2,6-Di(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The tetracationic macrocycle cyclo (2,6-di (1H-imidazol-1-yl)pyridine) (1,4-dimethylenebenzene) hexafluorophosphate acts as a large, flexible “molecular box” that supports the formation of environmentally responsive anion-induced pseudorotaxanes, as well as other extended structures, including metal-linked supramolecular polyrotaxanes . This suggests that environmental factors could potentially influence the action, efficacy, and stability of 2,6-Di(1H-imidazol-1-yl)pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(1H-imidazol-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with imidazole in the presence of a base. A common method includes the use of potassium carbonate as the base and dimethylformamide as the solvent. The reaction is carried out under reflux conditions, leading to the substitution of chlorine atoms with imidazole groups.
Industrial Production Methods
Industrial production methods for 2,6-Di(1H-imidazol-1-yl)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di(1H-imidazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The imidazole groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of 2,6-Di(1H-imidazol-1-yl)pyridine.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: New compounds with different functional groups replacing the imidazole groups.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di(1H-pyrazol-1-yl)pyridine
- 2,6-Di(1H-triazol-1-yl)pyridine
- 2,6-Di(1H-tetrazol-1-yl)pyridine
Uniqueness
2,6-Di(1H-imidazol-1-yl)pyridine is unique due to the presence of imidazole groups, which provide distinct electronic and steric properties compared to other similar compounds. The imidazole groups enhance the compound’s ability to form stable complexes with metal ions, making it particularly valuable in coordination chemistry and catalysis.
Propiedades
IUPAC Name |
2,6-di(imidazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-10(15-6-4-12-8-15)14-11(3-1)16-7-5-13-9-16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCULXUVDZWMPAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CN=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477758 | |
| Record name | 2,6-Di(1H-imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39242-17-6 | |
| Record name | 2,6-Di(1H-imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)







